GNE-140 racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

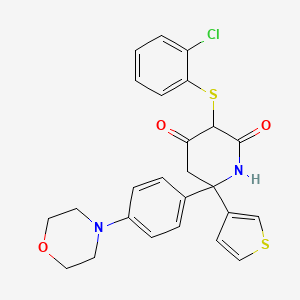

3-(2-chlorophenyl)sulfanyl-6-(4-morpholin-4-ylphenyl)-6-thiophen-3-ylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,23H,10-13,15H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDDJXYFHWRGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=O)C(C(=O)N3)SC4=CC=CC=C4Cl)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-140 Racemate: A Technical Deep Dive into its Mechanism of Action as a Lactate Dehydrogenase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 is a potent and specific inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway that is frequently upregulated in a wide array of cancers. This technical guide provides a comprehensive overview of the mechanism of action of GNE-140 racemate, a mixture of the (R) and (S) enantiomers, with the (R)-enantiomer demonstrating significantly higher potency. By inhibiting the conversion of pyruvate to lactate, GNE-140 disrupts the metabolic phenotype of cancer cells, leading to reduced proliferation, motility, and invasion. This document details the biochemical and cellular effects of GNE-140, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Warburg Effect

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect".[1] In this process, glucose is preferentially converted to lactate even in the presence of oxygen. Lactate dehydrogenase A (LDHA) is the pivotal enzyme that catalyzes the final step of this process, the reduction of pyruvate to lactate, while regenerating NAD+ from NADH.[2] This metabolic reprogramming provides cancer cells with a rapid means of generating ATP and essential biosynthetic precursors to support their high proliferative rate.

This compound, and more specifically its (R)-enantiomer, acts as a potent inhibitor of LDHA.[3][4] By binding to LDHA, GNE-140 blocks its catalytic activity, thereby impeding the conversion of pyruvate to lactate.[5] This inhibition leads to a bottleneck in the glycolytic pathway, resulting in several downstream consequences for the cancer cell:

-

Reduced Lactate Production: Inhibition of LDHA directly decreases the production and secretion of lactate.[6]

-

Altered Cellular Metabolism: The blockage of pyruvate conversion forces a metabolic rewiring, potentially increasing reliance on oxidative phosphorylation.[3]

-

Induction of Oxidative Stress: The shift towards mitochondrial respiration can lead to an increase in reactive oxygen species (ROS).[2]

-

Inhibition of Cancer Cell Growth and Proliferation: By disrupting the primary energy and building block supply, GNE-140 effectively curtails cancer cell proliferation.[4][7]

Quantitative Data Summary

The inhibitory activity of GNE-140 has been quantified in various biochemical and cell-based assays. The following tables summarize the key data for this compound and its individual enantiomers.

Table 1: In Vitro Inhibitory Activity of GNE-140 and its Enantiomers

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| (R)-GNE-140 | LDHA | 3 | Cell-free | [4][7] |

| (R)-GNE-140 | LDHB | 5 | Cell-free | [4][7] |

| This compound | Lactate Production (MiaPaCa-2 cells) | 670 | Cell-based | [6] |

(R)-GNE-140 is reported to be 18 times more potent than its (S)-enantiomer.[4][7]

Table 2: Anti-proliferative Activity of (R)-GNE-140 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Chondrosarcoma (with IDH1 mutation) | Bone | 0.8 | [4] |

| Various Cancer Cell Lines (37 of 347 tested) | Multiple | < 5 | [4][7] |

Signaling Pathways Modulated by GNE-140

The metabolic stress induced by GNE-140-mediated LDHA inhibition triggers alterations in several key signaling pathways that govern cell survival, proliferation, and apoptosis.

Caption: GNE-140 inhibits LDHA, which in turn blocks EGF-induced p38 MAPK and AKT phosphorylation, leading to apoptosis and reduced cell survival. Acquired resistance can occur through the activation of the AMPK-mTOR-S6K pathway.[3][8]

Experimental Protocols

In Vitro Enzyme Inhibition Assay for LDHA

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of GNE-140 against purified human LDHA.

Materials:

-

Purified recombinant human LDHA enzyme

-

This compound and/or enantiomers

-

Pyruvate

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of GNE-140 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of GNE-140 in the assay buffer to create a range of concentrations for testing.

-

In a 96-well plate, add the assay buffer, NADH solution (final concentration typically 100-200 µM), and the various concentrations of GNE-140 or vehicle control.

-

Initiate the reaction by adding the LDHA enzyme (final concentration in the low nanomolar range).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Start the enzymatic reaction by adding a solution of pyruvate (final concentration typically 0.5-1 mM).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction rates for each GNE-140 concentration.

-

Plot the percentage of inhibition versus the logarithm of the GNE-140 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the assessment of the effect of GNE-140 on the viability of cancer cells in culture.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well microplates

-

Luminometer

Procedure:

-

Seed the cancer cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of GNE-140 in the complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of GNE-140 or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol details the investigation of GNE-140's effect on the phosphorylation status of key signaling proteins like p38 MAPK and AKT.

Materials:

-

Cancer cell line

-

This compound

-

Epidermal Growth Factor (EGF) or other relevant stimuli

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to approximately 80% confluency.

-

Pre-treat the cells with GNE-140 or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor like EGF for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the mechanism of action of GNE-140.

Caption: A logical workflow for the comprehensive investigation of GNE-140's mechanism of action, from initial biochemical characterization to in vivo validation.

Conclusion

This compound is a potent inhibitor of LDHA that effectively targets the metabolic vulnerability of cancer cells reliant on aerobic glycolysis. Its mechanism of action involves the direct inhibition of lactate production, leading to metabolic stress and the modulation of key signaling pathways that control cell fate. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of GNE-140 and other LDHA inhibitors in the fight against cancer.

References

- 1. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

GNE-140 Racemate: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 is a potent small molecule inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GNE-140 racemate. It includes detailed experimental protocols, comprehensive data on its inhibitory activity, and visualizations of its mechanism of action and synthetic workflow. This document is intended to serve as a valuable resource for researchers in oncology, metabolism, and medicinal chemistry who are interested in the development of LDH inhibitors as potential therapeutic agents.

Discovery and Rationale

GNE-140 was identified by Genentech through a high-throughput screening campaign aimed at discovering novel inhibitors of lactate dehydrogenase A (LDHA)[1]. The rationale behind targeting LDH stems from the well-established "Warburg effect," where cancer cells exhibit increased glucose uptake and lactate production, even in the presence of oxygen. This metabolic shift is believed to confer a survival advantage to tumor cells. By inhibiting LDH, the final enzyme in anaerobic glycolysis, it is hypothesized that the energy supply and biosynthetic capacity of cancer cells can be disrupted, leading to cell death or growth arrest[2][3][4]. GNE-140 emerged from this screening effort as a promising lead compound with potent activity against LDH isoforms.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be accomplished through a multi-step sequence. The following protocol is a representative synthesis based on literature and patent disclosures.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Morpholin-4-yl)aniline

-

Thiophene-2-carbaldehyde

-

Thiazolidine-2,4-dione

-

Piperidine

-

Ethanol

-

Other necessary solvents and reagents

Procedure:

-

Step 1: Knoevenagel Condensation. To a solution of 4-(morpholin-4-yl)aniline and thiophene-2-carbaldehyde in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the intermediate chalcone.

-

Step 2: Michael Addition and Cyclization. To a solution of the intermediate chalcone in ethanol, add an equimolar amount of thiazolidine-2,4-dione and a catalytic amount of piperidine. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Step 3: Purification. The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure racemic product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Mechanism of Action

GNE-140 is a potent inhibitor of lactate dehydrogenase, with nanomolar activity against LDHA and LDHB. The (R)-enantiomer is significantly more potent than the (S)-enantiomer[5][6].

In Vitro Inhibitory Activity

The inhibitory activity of GNE-140 has been evaluated in various biochemical and cell-based assays.

| Target | Compound | IC₅₀ (nM) | Assay Type |

| LDHA | (R)-GNE-140 | 3 | Cell-free |

| LDHB | (R)-GNE-140 | 5 | Cell-free |

| LDHC | (R)-GNE-140 | 5 | Cell-free |

| LDHA | This compound | Not explicitly stated, but less potent than (R)-enantiomer | Cell-free |

Table 1: In vitro inhibitory activity of GNE-140 and its (R)-enantiomer against LDH isoforms.[5][6][7][8]

Cellular Activity

GNE-140 has demonstrated anti-proliferative effects in a range of cancer cell lines, particularly those that are highly glycolytic.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |

| MiaPaCa-2 | Pancreatic Cancer | (R)-GNE-140 | Submicromolar |

| Chondrosarcoma (IDH1 mutant) | Bone Cancer | (R)-GNE-140 | 0.8 |

Table 2: Anti-proliferative activity of (R)-GNE-140 in selected cancer cell lines.[5][6]

(R)-GNE-140 was found to inhibit the proliferation of 37 out of 347 cancer cell lines tested with a potency cutoff of 5 µM[5][6].

Signaling Pathways and Workflows

GNE-140 Mechanism of Action

GNE-140 exerts its biological effect by inhibiting the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This leads to a disruption of cellular metabolism and a reduction in the proliferation of cancer cells that are dependent on this pathway.

Figure 1: GNE-140 inhibits the conversion of pyruvate to lactate.

GNE-140 Discovery and Development Workflow

The discovery and development of GNE-140 followed a typical drug discovery pipeline, starting from high-throughput screening to identify initial hits, followed by medicinal chemistry optimization and biological characterization.

Figure 2: Workflow for the discovery and development of GNE-140.

Conclusion

This compound is a potent inhibitor of lactate dehydrogenase that has demonstrated significant anti-proliferative effects in preclinical studies. Its discovery validates LDH as a viable target for cancer therapy. This technical guide provides a comprehensive overview of the key data and methodologies related to GNE-140, which should aid researchers in further exploring the therapeutic potential of LDH inhibition. Future work will likely focus on the development of analogs with improved pharmacokinetic and pharmacodynamic properties to advance this class of inhibitors into clinical settings.

References

- 1. patents.justia.com [patents.justia.com]

- 2. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9642919B2 - Layered double hydroxides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102639497A - Compounds inhibitors of enzyme lactate dehydrogenase (LDH) and pharmaceutical compositions containing these compounds - Google Patents [patents.google.com]

- 6. selleckchem.com [selleckchem.com]

- 7. patents.justia.com [patents.justia.com]

- 8. US8217149B2 - Anti-PD-L1 antibodies, compositions and articles of manufacture - Google Patents [patents.google.com]

GNE-140 Racemate: A Technical Deep Dive into its Structure-Activity Relationship as a Lactate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 is a potent, small-molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway frequently upregulated in cancer cells. This document provides a comprehensive technical overview of the structure-activity relationship (SAR) of the GNE-140 racemate and its individual enantiomers. We will delve into its mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize key biological pathways and experimental workflows.

Introduction: The Role of LDHA in Cancer Metabolism

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect." This metabolic reprogramming allows for the rapid production of ATP and essential biosynthetic precursors to support uncontrolled proliferation. Lactate dehydrogenase A (LDHA) plays a pivotal role in this process by catalyzing the conversion of pyruvate to lactate, regenerating the NAD+ necessary for sustained glycolysis. The overexpression of LDHA is a hallmark of various cancers and is often associated with poor prognosis. Consequently, inhibiting LDHA has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism. GNE-140 has been identified as a potent inhibitor of LDHA, demonstrating significant anti-proliferative effects in various cancer cell lines.

GNE-140 Structure-Activity Relationship (SAR)

GNE-140 exists as a racemate, a mixture of two enantiomers: (R)-GNE-140 and (S)-GNE-140. Stereochemistry plays a crucial role in the biological activity of this compound, with one enantiomer exhibiting significantly greater potency.

Quantitative Inhibitory Activity

The inhibitory activity of the this compound and its individual enantiomers against lactate dehydrogenase isoforms A (LDHA) and B (LDHB) has been determined through biochemical assays. The (R)-enantiomer is the more active form, demonstrating an 18-fold higher potency than the (S)-enantiomer[1].

| Compound | Target | IC50 (nM) | Notes |

| This compound | LDHA | 3 | [2] |

| LDHB | 5 | [2] | |

| LDHC | 5 | [2] | |

| (R)-GNE-140 | LDHA | 3 | [1] |

| LDHB | 5 | [1] | |

| (S)-GNE-140 | LDHA | ~54 | Estimated based on the 18-fold lower potency compared to the (R)-enantiomer. |

IC50: Half-maximal inhibitory concentration.

Mechanism of Action

GNE-140 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of LDHA. This inhibition disrupts the conversion of pyruvate to lactate, leading to a cascade of metabolic consequences within the cancer cell.

Signaling Pathway

The following diagram illustrates the central role of LDHA in aerobic glycolysis and the point of intervention for GNE-140.

References

GNE-140 Racemate Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of GNE-140, a potent inhibitor of Lactate Dehydrogenase (LDH), in the context of cancer cell biology. GNE-140 is a racemate mixture of (R)-GNE-140 and (S)-GNE-140, with the (R)-enantiomer being significantly more active.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for cellular assays, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: Targeting Cancer Metabolism with GNE-140

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process results in the conversion of glucose to lactate, even in the presence of oxygen, and is heavily reliant on the enzyme Lactate Dehydrogenase A (LDHA). By inhibiting LDHA, GNE-140 disrupts this metabolic pathway, leading to reduced lactate production and an accumulation of pyruvate.[4] This disruption can impede cancer cell proliferation and survival, particularly in tumors that are highly dependent on glycolysis.[4]

GNE-140 and its more potent enantiomer, (R)-GNE-140, are active-site inhibitors that have demonstrated high potency against both LDHA and its isoform LDHB.[1][4][5][6] The inhibition of these enzymes is a key strategy in targeting the metabolic plasticity of cancer cells.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for GNE-140 and its active (R)-enantiomer.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target | IC50 (nM) | Notes |

| (R)-GNE-140 | LDHA | 3 | Cell-free assay.[1][6] |

| (R)-GNE-140 | LDHB | 5 | Cell-free assay.[1][6] |

| GNE-140 (diastereomer mix) | LDHA | 22 | |

| GNE-140 | MDH1/2 | >10,000 | Indicates selectivity against malate dehydrogenases.[4] |

| GNE-140 | 301 Kinases | >1,000 | Indicates selectivity against a broad panel of kinases.[4] |

Table 2: Cellular Activity in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Notes |

| (R)-GNE-140 | MiaPaCa-2 (Pancreatic) | Lactate Production | 0.67 | [4][5] |

| (R)-GNE-140 | MiaPaCa-2 (Pancreatic) | Proliferation | 0.43 | [4] |

| (R)-GNE-140 | KP-2 (Pancreatic) | Proliferation | 0.43 | [4] |

| (R)-GNE-140 | Chondrosarcoma (IDH1 mutant) | Proliferation | 0.8 | Two cell lines tested.[1][6] |

| GNE-140 | Breast Cancer Cells (ER+ and ER-) | Proliferation | 200-300 | Concentration range for inhibition.[2] |

| GNE-140 | MDA-MB-231 (Breast) | Proliferation | 30-120 | Concentration range for growth arrest.[2] |

(R)-GNE-140 has been shown to inhibit proliferation in 37 out of 347 tested cancer cell lines with a potency cutoff of 5 µM.[1][5][6]

Experimental Protocols

This section details the methodologies for key experiments used in the target validation of GNE-140 in cancer cells.

Cellular Viability Assay

This protocol is used to determine the effect of GNE-140 on cancer cell proliferation.

-

Cell Plating:

-

Compound Treatment:

-

The day after plating, treat the cells with a serial dilution of GNE-140. A 6-point dose titration scheme is recommended.[1]

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

-

Viability Assessment:

-

Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.[1]

-

-

Data Analysis:

-

Calculate the absolute inhibitory concentration (IC50) values using a four-parameter logistic curve fitting model.[1]

-

Lactate Production Assay

This assay measures the direct impact of GNE-140 on its target's enzymatic activity within the cellular environment.

-

Cell Treatment:

-

Plate cells and treat with various concentrations of GNE-140 as described in the cellular viability assay.

-

-

Sample Collection:

-

After the desired incubation period (e.g., 24 hours), collect the cell culture medium.

-

-

Lactate Measurement:

-

Measure the lactate concentration in the collected medium using a commercially available lactate assay kit.

-

-

Data Analysis:

-

Normalize the lactate levels to the cell number or protein concentration.

-

Calculate the IC50 for lactate production by fitting the data to a dose-response curve.

-

Western Blot Analysis

This protocol is used to assess the impact of GNE-140 on signaling pathways downstream of its target.

-

Cell Lysis:

-

Treat cells with GNE-140 for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p38 MAPK, p-Akt, total p38 MAPK, total Akt, and a loading control like β-actin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of GNE-140's mechanism of action and the experimental process for its validation.

Caption: Workflow for GNE-140 target validation in cancer cells.

Caption: Signaling pathways influenced by GNE-140 in cancer cells.

Mechanism of Action and Resistance

GNE-140's primary mechanism of action is the inhibition of LDHA and LDHB, leading to a reduction in lactate production and a subsequent decrease in cancer cell proliferation, motility, and invasion.[2][3] In some breast cancer cell lines, GNE-140 has been shown to block the activation of p38 MAPK and Akt signaling pathways.[2]

However, cancer cells can develop resistance to LDHA inhibition. Both innate and acquired resistance to GNE-140 have been linked to metabolic plasticity, specifically an upregulation of oxidative phosphorylation (OXPHOS).[7][8] This metabolic shift is driven by the activation of the AMPK-mTOR-S6K signaling pathway.[7][8] This understanding of resistance mechanisms opens up possibilities for combination therapies. For instance, combining GNE-140 with an OXPHOS inhibitor like phenformin can resensitize resistant cells.[7]

Target Deconvolution Strategy

While GNE-140 is a relatively specific inhibitor of LDHA/B, a systematic approach to confirm its on-target effects and identify potential off-target activities is crucial.

Caption: Logical workflow for target deconvolution of GNE-140.

A multi-pronged approach for target deconvolution includes:

-

Chemical Proteomics: Using immobilized GNE-140 as bait to pull down interacting proteins from cell lysates.

-

Genetic Approaches: Performing shRNA or CRISPR screens in the presence of GNE-140 to identify genes that, when knocked down or out, confer resistance or sensitivity.

-

Computational Methods: In silico profiling of GNE-140 against known protein structures to predict potential off-targets.

Conclusion

GNE-140 is a potent and selective inhibitor of LDHA and LDHB, demonstrating significant anti-proliferative effects in a subset of cancer cell lines, particularly those reliant on glycolysis. The target validation of GNE-140 is supported by robust in vitro and cellular data. Understanding the mechanisms of resistance, primarily through the upregulation of OXPHOS via the AMPK-mTOR-S6K pathway, is critical for the rational design of combination therapies to enhance its therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and validation of GNE-140 and other LDH inhibitors in cancer research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. GNE-140 = 98 HPLC 2003234-63-5 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GNE-140 Racemate: A Technical Guide to its Effects on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 is a potent small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This technical guide provides an in-depth analysis of the effects of the GNE-140 racemate on cellular metabolism. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways affected by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and metabolic therapies.

Introduction

The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a key metabolic vulnerability that can be exploited for therapeutic intervention. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a pivotal enzyme in this process, and its inhibition is a promising strategy for anticancer drug development. GNE-140 has emerged as a potent inhibitor of both LDHA and LDHB.[1] This guide focuses on the racemic mixture of GNE-140, which is comprised of the (R)-GNE-140 and (S)-GNE-140 enantiomers, and its multifaceted impact on cellular metabolism.[1]

Mechanism of Action

GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA).[2] The (R)-enantiomer of GNE-140 is noted to be 18-fold more potent than the (S)-enantiomer. The primary mechanism of action of GNE-140 involves the inhibition of LDH, which leads to a reduction in the conversion of pyruvate to lactate. This enzymatic blockade has significant downstream consequences on cellular metabolism, including a decrease in lactate production and an increase in intracellular pyruvate levels.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of GNE-140 and its impact on various cell lines.

Table 1: Inhibitory Potency of GNE-140

| Target | IC50 (nM) | Compound Form |

| LDHA | 3 | (R)-GNE-140 |

| LDHB | 5 | (R)-GNE-140 |

Note: Data for the racemate's direct enzymatic inhibition is less prevalent in the literature, with the (R)-enantiomer being the focus of many potency assays.

Table 2: Effects of GNE-140 on Cancer Cell Lines

| Cell Line | Effect | Concentration | Reference |

| MIA PaCa-2 (Pancreatic) | Growth Arrest | 10 µM | [1] |

| MIA PaCa-2 (Pancreatic) | Metabolite Modulation | 2 µM (24h) | [3] |

| MDA-MB-231 (Breast) | Inhibition of Glucose Use and Lactic Acid Production | 30-120 µM | [1] |

| pII (Breast Cancer) | Reduced Extracellular Lactate | 200-300 µM | [1] |

| YS1.2 (Breast Cancer) | Inhibition of Cell Proliferation (Day 4) | 100-300 µM | [1] |

| MCF10A (Normal Breast) | Inhibition of Cell Proliferation | Not specified | [1] |

| B16F10 (Melanoma) | Inhibition of ECAR and Glycolysis Capacity | Not specified | [4] |

Impact on Cellular Metabolism

Inhibition of LDH by this compound instigates a significant reprogramming of cellular metabolism. The primary consequences include:

-

Inhibition of Glycolysis: By blocking the conversion of pyruvate to lactate, GNE-140 effectively creates a bottleneck in the glycolytic pathway. This leads to a reduction in the overall glycolytic flux.

-

Modulation of the Pentose Phosphate Pathway (PPP): Treatment with GNE-140 has been shown to affect metabolites associated with the pentose phosphate pathway.[3]

-

Induction of Oxidative Stress: The metabolic shift induced by GNE-140 can lead to an increase in reactive oxygen species (ROS).

-

Alterations in TCA Cycle and Nucleotide Biosynthesis: While direct quantitative data is limited, the increase in pyruvate, the substrate for the tricarboxylic acid (TCA) cycle, suggests a potential shift towards oxidative phosphorylation. The effects on the PPP, a key source of ribose for nucleotide synthesis, indicate a likely impact on nucleotide biosynthesis.

Signaling Pathways Modulated by this compound

This compound has been demonstrated to modulate key signaling pathways involved in cell growth, survival, and metabolism.

Inhibition of p38 MAPK and Akt Signaling

GNE-140 treatment has been shown to reduce the phosphorylation of p38 MAPK and inhibit its total expression.[1] It also impedes the EGF-induced phosphorylation of Akt, a critical node in cell survival signaling.[1]

References

- 1. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

GNE-140 Racemate: A Technical Guide to LDHA Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of the GNE-140 racemate, a potent inhibitor of Lactate Dehydrogenase A (LDHA). This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in cancer metabolism.

Core Concepts: GNE-140 and LDHA Inhibition

Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, this pathway is upregulated in what is known as the "Warburg effect." Inhibition of LDHA is a promising therapeutic strategy to disrupt cancer cell metabolism. GNE-140 is a potent and specific inhibitor of LDHA.[1][2] It exists as a racemate, a mixture of (R)-GNE-140 and (S)-GNE-140, with the (R)-enantiomer being significantly more potent.[3][4]

Binding Affinity and Kinetics of this compound

Table 1: In Vitro Inhibitory Activity of this compound and Enantiomers against LDH Isozymes

| Compound | Target | IC50 (nM) | Notes |

| This compound | LDHA | 3 | Potent inhibitor of the target enzyme. |

| LDHB | 5 | Also shows high affinity for the LDHB isozyme. | |

| LDHC | 5 | Demonstrates pan-LDH inhibitory activity. | |

| (R)-GNE-140 | LDHA | 3 | The more active enantiomer. |

| LDHB | 5 | ||

| (S)-GNE-140 | LDHA | - | Reported to be 18-fold less potent than the (R)-enantiomer.[3] |

Data compiled from multiple sources. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of GNE-140 with LDHA.

Biochemical Assay for LDHA Inhibition

This protocol describes a continuous-rate spectrophotometric assay to determine the enzymatic activity of LDHA in the presence of an inhibitor. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

Materials:

-

Recombinant human LDHA enzyme

-

Pyruvate (substrate)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH) (cofactor)

-

This compound (inhibitor)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.3

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the GNE-140 stock solution in Assay Buffer to create a range of inhibitor concentrations.

-

Prepare working solutions of pyruvate and NADH in Assay Buffer. Optimal concentrations should be determined empirically but can start at approximately 1.5 mM for pyruvate and 0.5 mM for NADH.[5]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

GNE-140 solution at various concentrations (or DMSO for control)

-

NADH solution

-

-

Initiate the reaction by adding the pyruvate solution. The final reaction volume is typically 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-set to 25°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time curve.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Experimental Workflow: LDHA Inhibition Assay

Caption: Workflow for determining the IC50 of GNE-140 against LDHA.

Cellular Lactate Production Assay

This protocol measures the effect of GNE-140 on lactate production in cancer cells, providing a cellular measure of LDHA inhibition.

Materials:

-

Cancer cell line (e.g., MIA PaCa-2, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Lactate assay kit (colorimetric or fluorometric)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubate for a desired period (e.g., 6, 24, or 48 hours).

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant.

-

-

Lactate Measurement:

-

Perform the lactate assay on the collected supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the lactate levels to the cell number or protein concentration to account for any effects of the compound on cell proliferation.

-

Plot the normalized lactate levels against the GNE-140 concentration to determine the cellular potency.

-

Signaling Pathway: Acquired Resistance to GNE-140

Prolonged inhibition of LDHA with GNE-140 can lead to acquired resistance in cancer cells. This resistance is driven by a metabolic shift towards oxidative phosphorylation, which is mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]

Mechanism of Resistance

Inhibition of LDHA by GNE-140 leads to a decrease in NAD+ regeneration and a subsequent reduction in glycolytic flux. This can result in decreased ATP levels. The increase in the AMP/ATP ratio activates AMPK, a key cellular energy sensor. Activated AMPK, in turn, stimulates mTORC1 and its downstream effector S6K, leading to an increase in mitochondrial biogenesis and a shift towards oxidative phosphorylation for ATP production. This metabolic plasticity allows cancer cells to bypass their dependence on glycolysis and survive in the presence of an LDHA inhibitor.

Signaling Pathway Diagram

Caption: Acquired resistance to GNE-140 is mediated by the AMPK/mTOR/S6K pathway.

Conclusion

This compound is a potent inhibitor of LDHA with significant potential for cancer therapy. Understanding its binding affinity, the kinetics of its interaction with LDHA, and the mechanisms of potential resistance are crucial for its effective development and clinical application. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate GNE-140 and other LDHA inhibitors. The development of strategies to overcome resistance, such as combination therapies targeting the AMPK pathway, will be a key area for future research.

References

Biological Activity of GNE-140 Racemate and Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the lactate dehydrogenase A (LDHA) inhibitor, GNE-140, and its individual enantiomers. The document details its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for its evaluation.

Introduction

GNE-140 is a potent and selective inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By targeting LDHA, GNE-140 disrupts the conversion of pyruvate to lactate, a process frequently upregulated in cancer cells (the Warburg effect). This inhibition leads to a reduction in lactate production and can impede the proliferation of glycolysis-dependent cancer cells. GNE-140 exists as a racemate, with the (R)-enantiomer demonstrating significantly higher potency than the (S)-enantiomer.

Quantitative Biological Activity

The inhibitory activity of GNE-140 and its enantiomers has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target | IC50 (nM) | Notes |

| (R)-GNE-140 | LDHA | 3 | Cell-free assay.[1][2] |

| (R)-GNE-140 | LDHB | 5 | Cell-free assay.[1][2] |

| GNE-140 (racemate) | LDHA | 22 | Mixed diastereomers.[3] |

| (S)-GNE-140 | LDHA | - | 18-fold less potent than (R)-GNE-140.[1][2] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | IC50 (µM) | Notes |

| (R)-GNE-140 | MiaPaca2 (Pancreatic) | Lactate Production | 0.67 | [4] |

| (R)-GNE-140 | MiaPaca2 & KP-2 | Cell Proliferation | 0.43 | [3] |

| (R)-GNE-140 | Chondrosarcoma (IDH1 mutant) | Cell Proliferation | 0.8 | [2] |

| GNE-140 (racemate) | MDA-MB-231 (Breast) | Growth Arrest | 30-120 | [5] |

Signaling Pathways

GNE-140 primarily exerts its effect through the inhibition of LDHA, leading to a disruption of glycolysis. However, long-term treatment can lead to acquired resistance. This resistance has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a metabolic shift towards oxidative phosphorylation (OXPHOS).

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of GNE-140 and its enantiomers.

LDHA Enzyme Inhibition Assay

This assay determines the in vitro potency of GNE-140 in inhibiting the enzymatic activity of lactate dehydrogenase.

Materials:

-

96-well, clear bottom microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

Recombinant human LDHA enzyme

-

Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.5)

-

β-Nicotinamide adenine dinucleotide (NADH)

-

Sodium pyruvate

-

GNE-140 enantiomers dissolved in DMSO

Procedure:

-

Prepare a stock solution of GNE-140 enantiomers in 100% DMSO.

-

Perform serial dilutions of the compounds in the assay buffer.

-

To each well of the microplate, add the assay buffer, NADH solution, and the GNE-140 dilution.

-

To initiate the reaction, add sodium pyruvate to each well.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

The rate of reaction is calculated from the linear portion of the kinetic curve.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 values.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

Opaque-walled 96-well or 384-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

GNE-140 enantiomers

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in the opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of GNE-140 enantiomers (typically a 6-point dose titration) or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).[1]

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the absolute IC50 values using four-parameter logistic curve fitting.[1]

Western Blot Analysis of AMPK-mTOR-S6K Signaling

This protocol is used to assess the activation state of key proteins in the acquired resistance pathway.

Materials:

-

Cancer cells with acquired resistance to GNE-140

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against: p-AMPKα (Thr172), AMPKα, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the GNE-140-resistant and parental (sensitive) cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.

In Vivo Studies

For in vivo evaluation, (R)-GNE-140 can be formulated for oral administration in mice.

Table 3: Example In Vivo Formulation

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 45% |

Note: This is one of several possible formulations and may require optimization depending on the specific experimental conditions.[2]

(R)-GNE-140 has shown bioavailability in mice when dosed orally.[1] However, its in vivo efficacy can be limited by rapid clearance.[3]

Conclusion

GNE-140, particularly the (R)-enantiomer, is a highly potent inhibitor of LDHA and LDHB, demonstrating significant anti-proliferative effects in various cancer cell lines. Understanding its mechanism of action and the potential for acquired resistance through the AMPK-mTOR-S6K pathway is crucial for its therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of GNE-140 and its analogues.

References

Investigating Off-Target Effects of the GNE-140 Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and B (LDHB), key enzymes in anaerobic glycolysis.[1][2] While its on-target effects on cancer cell metabolism are well-documented, a thorough understanding of its off-target interactions is crucial for a comprehensive safety and efficacy profile. This technical guide provides a framework for investigating the off-target effects of the GNE-140 racemate, incorporating detailed experimental protocols, data presentation standards, and visualization of key pathways and workflows.

Quantitative Analysis of GNE-140 On- and Off-Target Activities

A critical first step in characterizing a compound's selectivity is to quantify its activity against its intended targets and a broad range of potential off-targets. The following table summarizes the available quantitative data for GNE-140 and its more active (R)-enantiomer.

| Target Family | Target | Compound | Assay Type | IC50 | Reference |

| On-Target | Lactate Dehydrogenase A (LDHA) | (R)-GNE-140 | Cell-free | 3 nM | [3] |

| Lactate Dehydrogenase B (LDHB) | (R)-GNE-140 | Cell-free | 5 nM | [3] | |

| Lactate Dehydrogenase C (LDHC) | (R)-GNE-140 | Cell-free | 5 nM | [1] | |

| Mixed Diastereomers | GNE-140 | Cell-free | 22 nM | [1] | |

| Off-Target | Malate Dehydrogenase 1 (MDH1) | GNE-140 | Cell-free | >10 µM | [1] |

| Malate Dehydrogenase 2 (MDH2) | GNE-140 | Cell-free | >10 µM | [1] | |

| Kinase Panel (301 kinases) | GNE-140 | Cell-free | >1 µM | [1] |

Experimental Protocols for Off-Target Identification

A multi-pronged approach is recommended to comprehensively identify and validate the off-target effects of GNE-140. This includes broad screening assays followed by more targeted validation experiments.

In Vitro Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of GNE-140 across a broad panel of kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentrations.

-

Kinase Reactions: In a multi-well plate, combine each kinase with its specific substrate and required cofactors in the appropriate reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

-

Compound Addition: Add GNE-140 or vehicle control (DMSO) to the kinase reactions and incubate for a defined period (e.g., 20 minutes) at room temperature.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP (e.g., 10 µM) and γ-³³P-ATP.

-

Incubation: Incubate the reaction for a specified time (e.g., 2 hours) at room temperature.

-

Termination and Detection: Stop the reaction and measure the incorporation of ³³P into the substrate using a suitable method, such as filter binding and scintillation counting.

-

Data Analysis: Calculate the percentage of kinase activity remaining in the presence of GNE-140 compared to the vehicle control. Hits are identified as kinases with significant inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of GNE-140 to potential off-target proteins in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with GNE-140 at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

-

Cell Harvesting and Thermal Challenge: Harvest and wash the cells. Aliquot the cell suspension into PCR tubes and heat them in a thermocycler for a short duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[4] Include an unheated control.

-

Cell Lysis: Immediately after heating, lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

-

Clarification of Lysates: Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction.[4] Determine the protein concentration of each sample and normalize them. Perform SDS-PAGE and Western blotting using a primary antibody specific for the putative off-target protein.

-

Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of GNE-140 indicates target engagement.

Quantitative Proteomics for Unbiased Off-Target Discovery

Objective: To identify novel, unbiased off-target proteins of GNE-140 in a proteome-wide manner.

Methodology:

-

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Culture two populations of cells, one in "light" medium and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).

-

Compound Immobilization: Synthesize a GNE-140 analog with a linker suitable for immobilization on affinity beads.

-

Cell Lysis and Protein Extraction: Lyse the "heavy" and "light" cell populations and extract the proteomes.

-

Affinity Chromatography: Incubate the "heavy" lysate with the GNE-140-immobilized beads and the "light" lysate with control beads. In a reverse experiment, incubate the "light" lysate with the GNE-140 beads and the "heavy" lysate with control beads.

-

Protein Elution and Digestion: Wash the beads to remove non-specific binders and elute the bound proteins. Combine the eluates from the GNE-140 and control beads and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the "heavy" to "light" ratios for each protein. Proteins that are significantly enriched in the GNE-140 pulldown compared to the control are considered potential off-targets.

Investigation of Off-Target Signaling Pathways

Based on existing literature, two key signaling pathways have been identified as being potentially affected by GNE-140 off-target activities: the p38 MAPK/Akt pathway and the AMPK/mTOR/S6K pathway.

p38 MAPK and Akt Signaling

GNE-140 has been shown to reduce the phosphorylation of both p38 MAPK and Akt.[1]

Experimental Protocol: Western Blot Analysis

-

Cell Treatment: Plate cells and, once attached, treat with GNE-140 at various concentrations for different time points. Include a positive control (e.g., a known activator of the pathway) and a vehicle control.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-Akt, total Akt, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

AMPK/mTOR/S6K Signaling

Acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, leading to an increase in oxidative phosphorylation.[5]

Experimental Protocol: Western Blot Analysis

-

Cell Treatment: Culture cells under conditions of long-term GNE-140 treatment to induce resistance. Include a parental (sensitive) cell line as a control.

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the p38 MAPK/Akt pathway analysis.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, phospho-S6K, total S6K, and a loading control.

-

Detection and Analysis: Visualize and quantify the bands to determine the activation state of the pathway in resistant versus sensitive cells.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Off-target inhibition of p38 MAPK and Akt signaling by GNE-140.

Caption: Activation of the AMPK/mTOR/S6K pathway in acquired resistance to GNE-140.

Experimental Workflow Diagrams

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Workflow for quantitative proteomics-based off-target identification.

Conclusion

A thorough investigation of the this compound's off-target effects is essential for its continued development. The experimental strategies and protocols outlined in this guide provide a robust framework for identifying and validating off-target interactions and their impact on cellular signaling pathways. By employing a combination of in vitro screening, cellular target engagement assays, and unbiased proteomics, researchers can build a comprehensive selectivity profile for GNE-140, ultimately enabling a more informed assessment of its therapeutic potential and potential liabilities.

References

- 1. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

GNE-140 Racemate in the Inhibition of the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by a significant upregulation of glycolysis, even in the presence of ample oxygen, a phenomenon known as the Warburg effect. This metabolic shift is predominantly driven by the enzyme lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate. The resulting lactate-rich, acidic tumor microenvironment promotes tumor progression, metastasis, and immunosuppression. GNE-140, a potent small molecule inhibitor of LDHA, has emerged as a critical tool for investigating the therapeutic potential of targeting this metabolic vulnerability. This technical guide provides an in-depth overview of the role of GNE-140 racemate in inhibiting the Warburg effect, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates.

Introduction: The Warburg Effect and the Role of LDHA

The Warburg effect describes the metabolic reprogramming of cancer cells to favor aerobic glycolysis over the more energy-efficient oxidative phosphorylation (OXPHOS) pathway. This alteration is not a consequence of defective mitochondria but rather a strategic adaptation that provides rapidly proliferating cancer cells with a continuous supply of ATP and biosynthetic precursors. A key enzyme in this process is Lactate Dehydrogenase (LDH), a tetrameric enzyme that exists in various isoforms composed of LDHA and LDHB subunits. In most cancer cells, the LDHA isoform is predominantly expressed and is responsible for the conversion of pyruvate to lactate, regenerating NAD+ required for sustained high glycolytic flux.[1] The overexpression of LDHA is a common feature in a wide range of human cancers and is often associated with poor prognosis and tumor progression.[2] Therefore, targeting LDHA has become an attractive therapeutic strategy to reverse the Warburg effect and selectively inhibit cancer cell growth.

GNE-140: A Potent Inhibitor of Lactate Dehydrogenase

GNE-140 is a racemate mixture of (R)-GNE-140 and (S)-GNE-140 and has been identified as a highly potent inhibitor of both LDHA and LDHB.[3] The (R)-enantiomer, (R)-GNE-140, is significantly more active.[4]

Biochemical and Cellular Activity

GNE-140 demonstrates low nanomolar inhibitory activity against its target enzymes and effectively reduces lactate production in cancer cells.

| Parameter | Value | Reference |

| LDHA IC50 | 3 nM | [4][5] |

| LDHB IC50 | 5 nM | [4] |

| Lactate Production IC50 (MiaPaCa-2 cells) | 670 nM | [6] |

Antiproliferative Activity

GNE-140 exhibits antiproliferative effects across a range of cancer cell lines, with varying degrees of potency.

| Cell Line | Cancer Type | GNE-140 IC50 (µM) | Reference |

| A375 | Melanoma | ~10-30 | [5] |

| CAL51 | Breast Cancer | ~10-30 | [5] |

| MDA-MB-468 | Breast Cancer | ~10-30 | [5] |

| B16F10 | Murine Melanoma | ~23 | [5] |

| 4T1 | Murine Breast Cancer | ~10-30 | [5] |

| Panc02 | Murine Pancreatic Cancer | ~30-100 | [5] |

| MiaPaCa-2 | Pancreatic Cancer | <10 | [5] |

| HMCB | Mesothelioma | >100 | [5] |

| EMT6 | Murine Breast Cancer | >100 | [5] |

| LLC | Murine Lewis Lung Carcinoma | >100 | [5] |

| Chondrosarcoma (IDH1 mutant) | Bone Cancer | 0.8 | [4] |

Signaling Pathways Modulated by GNE-140

The inhibition of LDHA by GNE-140 initiates a cascade of intracellular signaling events, primarily impacting cellular metabolism and survival pathways.

Core Mechanism of Action

GNE-140 directly inhibits LDHA, leading to a reduction in lactate production and a decrease in the NAD+/NADH ratio. This disruption of glycolysis is a central tenet of its anticancer activity.

Resistance Pathway: Upregulation of Oxidative Phosphorylation

A key mechanism of acquired resistance to GNE-140 involves a metabolic shift towards oxidative phosphorylation (OXPHOS). This is driven by the activation of the AMP-activated protein kinase (AMPK)-mTOR-S6K signaling pathway.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled multiwell plates (96- or 384-well)

-

Multichannel pipette

-

Orbital shaker

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treat cells with various concentrations of GNE-140 or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

Lactate Production Assay (Colorimetric)

This protocol describes a method to quantify lactate in cell culture supernatant.

Materials:

-

Lactate Assay Kit (e.g., Sigma-Aldrich, MAK064 or similar)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Spectrophotometric plate reader

Procedure:

-

Seed cells in a 96-well plate and treat with GNE-140 as described for the cell viability assay.

-

After the treatment period, collect the cell culture supernatant.

-

Prepare lactate standards and reaction mix according to the kit manufacturer's protocol.

-

Add 50 µL of each standard and sample supernatant to separate wells of a new 96-well plate.

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the lactate concentration in the samples by comparing the absorbance to the standard curve.

Glycolysis Stress Test (Seahorse XF Analyzer)

This protocol measures the extracellular acidification rate (ECAR) to assess glycolytic function.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Glycolysis Stress Test Kit (Agilent)

-

XF Base Medium

-

Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The next day, replace the culture medium with XF Base Medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

-

Load the injection ports of the sensor cartridge with Glucose, Oligomycin, and 2-DG.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the ECAR response to determine key parameters of glycolytic function.

Conclusion

This compound is a powerful research tool for elucidating the role of LDHA in cancer metabolism and for exploring the therapeutic potential of inhibiting the Warburg effect. Its high potency and well-characterized mechanism of action make it an invaluable compound for in vitro and in vivo studies. Understanding the signaling pathways it perturbs, particularly the mechanisms of resistance involving the AMPK-mTOR-S6K axis and the shift to oxidative phosphorylation, is crucial for the rational design of combination therapies. The experimental protocols detailed herein provide a framework for researchers to investigate the effects of GNE-140 and other LDHA inhibitors, ultimately contributing to the development of novel anticancer strategies targeting metabolic vulnerabilities.

References

- 1. Unappreciated Role of LDHA and LDHB to Control Apoptosis and Autophagy in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-140 Racemate: A Technical Guide to Preliminary In Vivo Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-140 is a potent, active site-targeting inhibitor of lactate dehydrogenase A (LDHA) and LDHB, with IC50 values in the low nanomolar range.[1][2][3] As a key enzyme in the final step of anaerobic glycolysis, LDHA is responsible for the conversion of pyruvate to lactate, a process critical for regenerating NAD+ and sustaining high glycolytic rates in many cancer cells. The therapeutic hypothesis is that inhibiting LDHA will disrupt tumor cell metabolism, leading to reduced proliferation and cell death.[3][4] This technical guide provides an in-depth overview of the preliminary in vivo efficacy studies conducted on the GNE-140 racemate, detailing its mechanism of action, experimental protocols, and the metabolic adaptations that influence its therapeutic potential.

Core Mechanism of Action

GNE-140 directly inhibits the enzymatic activity of LDHA and LDHB, blocking the conversion of pyruvate to lactate.[3] This inhibition leads to a buildup of pyruvate and a reduction in cellular lactate levels.[3] A critical consequence is the decreased regeneration of NAD+ from NADH, which is essential for maintaining the high flux required in the upstream steps of glycolysis. This disruption of the glycolytic pathway is intended to selectively impact cancer cells that are highly dependent on this metabolic process for energy and survival, a phenomenon known as the "Warburg effect."

Caption: GNE-140 inhibits LDHA, blocking lactate production and NAD+ regeneration.

Preliminary In Vivo Efficacy Data

Despite potent in vitro activity, in vivo studies with this compound have shown limited monotherapy efficacy in various tumor models. This is largely attributed to rapid clearance and the metabolic plasticity of cancer cells, which can adapt to glycolytic inhibition.[3][5]

Table 1: Summary of GNE-140 In Vivo Xenograft Studies

| Animal Model | Cancer Type | Dose & Administration | Key Findings | Reference |

| MIA PaCa-2 Xenograft | Pancreatic | 100-400 mg/kg, b.i.d., p.o. | Ineffective against tumor growth; only transient reduction in tumor lactate. | [3][6] |

| B16 Melanoma Model | Melanoma | Not specified | Systemic administration did not significantly inhibit tumor growth. | [6] |

| BRCA1-related Xenograft | Breast Cancer | 100 mg/kg, i.p. | Reduced lactate-to-pyruvate ratio in tumors, but therapeutic benefit was limited. | [5] |

| NCI-237UTSW Xenograft | Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) | Not specified | Used to demonstrate on-target LDH inhibition as the mechanism of anti-tumor activity. | [7] |

| GL261, CT2A Gliomas | Glioma | Continuous s.c. infusion | Showed some effect on tumor metabolism but did not consistently inhibit growth. | [8] |

Mechanisms of Resistance to LDHA Inhibition

A significant challenge to GNE-140 therapy is the development of both innate and acquired resistance. Studies have shown that cancer cells can evade the effects of LDHA inhibition by shifting their metabolic dependency from glycolysis to oxidative phosphorylation (OXPHOS).

This metabolic reprogramming is often driven by the activation of the AMPK-mTOR-S6K signaling pathway.[9][10] Chronic LDHA inhibition can induce metabolic stress, activating AMPK, which in turn promotes mitochondrial biogenesis and function, thereby increasing the cell's reliance on OXPHOS for energy production. This plasticity allows tumor cells to survive and proliferate despite the glycolytic blockade.[9][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ≥98% (HPLC), lactate dehydrogenase (LDH) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic and Drug Inhibition of LDH-A: Effects on Murine Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols: GNE-140 Racemate In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-140 is a potent and selective inhibitor of Lactate Dehydrogenase (LDH), an enzyme critical to anaerobic glycolysis.[1] Specifically, it targets the LDHA and LDHB isoforms, which catalyze the conversion of pyruvate to lactate.[2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect," making LDHA a key target for cancer therapy.[4][5] GNE-140 racemate is a mixture of the (R) and (S) enantiomers, with the (R)-enantiomer being significantly more potent.[6][7] These application notes provide detailed protocols for assessing the in vitro cellular activity of this compound, focusing on its effects on cell proliferation and lactate production.

Mechanism of Action and Signaling Pathway